molecular formula C9H14ClNO B2394158 2-Methoxy-4,5-dimethylaniline hydrochloride CAS No. 857974-06-2

2-Methoxy-4,5-dimethylaniline hydrochloride

Cat. No.: B2394158
CAS No.: 857974-06-2
M. Wt: 187.67
InChI Key: LOYLDMBMHMVSHI-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylaniline hydrochloride (CAS 857974-06-2) is an aniline derivative supplied as its hydrochloride salt for enhanced stability. The parent compound, 2-Methoxy-4,5-dimethylaniline, has a molecular formula of C 9 H 13 NO and a molecular weight of 151.21 g/mol . This compound features both amine and methoxy functional groups on a dimethyl-substituted benzene ring, making it a versatile intermediate in organic synthesis . While specific studies on this compound are limited, its structure suggests significant research value. Aniline derivatives are crucial precursors in the synthesis of more complex molecules, particularly in the development of dyes and pigments . Researchers may explore its use in creating azo dyes or as a building block for dithiocarbamate compounds . The presence of the methoxy and dimethyl groups can influence the compound's electronic properties and steric profile, which may be exploited in materials science or catalysis research. Furthermore, such substituted anilines can serve as key intermediates in pharmaceutical research for the preparation of compounds with biological activity. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It must be handled by qualified laboratory professionals in accordance with all applicable safety regulations.

Properties

IUPAC Name

2-methoxy-4,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYLDMBMHMVSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxy-4,5-dimethylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS reactions due to the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. Key reactions include:

Reaction Type Position of Substitution Common Reagents Conditions
Nitration Para to methoxy groupHNO₃/H₂SO₄0–5°C, controlled pH
Sulfonation Ortho to methoxy groupH₂SO₄ or SO₃50–80°C, anhydrous
Halogenation Para to amine groupCl₂/FeCl₃ or Br₂/FeBr₃Room temperature

The methoxy group strongly directs incoming electrophiles to the para position, while the amine group (-NH₂) activates the ring for substitution.

Amine Group Reactivity

The primary amine participates in:

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives (e.g., using AcCl/pyridine at 0°C).

  • Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., forming azo dyes) .

Methoxy Group Reactivity

  • Demethylation : HBr or HI can cleave the methoxy group to yield phenolic derivatives.

Oxidation

The amine group oxidizes under strong conditions:

Oxidizing Agent Product Conditions
KMnO₄/H⁺Nitroso or nitro derivativesAcidic, 80–100°C
H₂O₂/Fe²⁺N-Oxide intermediatesMild, aqueous

Reduction

  • Catalytic Hydrogenation : Reduces aromatic rings to cyclohexane derivatives using H₂/Pd-C.

Salt-Formation and Solubility

As a hydrochloride salt, the compound exhibits:

  • Enhanced water solubility compared to the free base.

  • Reactivity in polar solvents (e.g., ethanol, water) for acid-base reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄ClNO
  • Molecular Weight : 187.66 g/mol
  • IUPAC Name : 2-methoxy-4,5-dimethylaniline; hydrochloride

The compound's structure contributes to its reactivity and interaction with biological systems, making it a valuable compound in various applications.

Chemistry

  • Synthesis Intermediate :
    • 2-Methoxy-4,5-dimethylaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds including dyes and pigments. Its unique functional groups allow for diverse chemical transformations such as oxidation and substitution reactions .
  • Chemical Reactions :
    • The compound can undergo oxidation to form quinone derivatives and can participate in electrophilic substitution reactions to introduce different substituents onto the aromatic ring.

Biology

  • Enzyme Interaction Studies :
    • This compound is utilized in research focusing on enzyme interactions and metabolic pathways. It can act as a substrate for various enzymes, contributing to the understanding of biochemical processes.
  • Antimicrobial Activity :
    • Research has shown that this compound exhibits antimicrobial properties against multi-drug resistant bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus.
CompoundMIC (μg/mL)Target Organism
2-Methoxy-4,5-dimethylaniline4 - 8Multi-drug resistant Staphylococcus aureus
Related compounds0.5 - 1.0Mycobacterium tuberculosis strains
  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) with an IC₅₀ of 0.126 μM, demonstrating strong inhibitory effects on proliferation.
Cell LineIC₅₀ (μM)Effect
MDA-MB-2310.126Strong inhibitory effect on proliferation
MCF-717.02Moderate growth inhibition

The mechanisms behind its anticancer activity include the induction of apoptosis and inhibition of cell proliferation through enzymatic inhibition and antioxidant properties.

Industrial Applications

  • Dyes and Pigments Production :
    • The compound is used in the manufacturing of various dyes due to its ability to form stable colored compounds when reacted with other chemical agents.
  • Chemical Manufacturing :
    • As a versatile building block in organic synthesis, it is employed in the production of other industrial chemicals and materials .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of methoxy-substituted anilines, including this compound. The findings confirmed its effectiveness against resistant bacterial strains, indicating its potential for clinical applications in treating infections caused by resistant bacteria.

Anticancer Effects Study

In another study focusing on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The ability to induce apoptosis was verified through caspase activity assays, highlighting its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight : 187.67 g/mol
  • CAS No.: 857974-06-2
  • Structure : A substituted aniline derivative featuring a methoxy (-OCH₃) group at position 2 and methyl (-CH₃) groups at positions 4 and 5 on the aromatic ring, with a hydrochloride salt formation at the amine group .

Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its discontinued commercial availability (e.g., CymitQuimica listings) suggests specialized or niche applications .

Comparison with Structurally Similar Compounds

2,5-Dimethylaniline Hydrochloride

  • Molecular Formula : C₈H₁₂ClN
  • Molecular Weight : 157.63 g/mol
  • Key Differences : Lacks the methoxy group at position 2. The absence of this electron-donating substituent reduces its resonance stabilization and alters reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation).
  • Applications : Widely used in dye synthesis and as an intermediate in pesticide production. Simpler structure may favor cost-effective industrial scaling compared to the target compound .

N-Ethyl-3,5-dimethylaniline Hydrochloride

  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 193.70 g/mol
  • Key Differences: Features an ethyl group on the amine nitrogen and methyl groups at positions 3 and 3.
  • Applications : Likely used in fine chemical synthesis where bulkier substituents are required for selectivity .

4-Fluoro-3,5-dimethylaniline Hydrochloride

  • Molecular Formula : C₈H₁₀ClFN
  • Molecular Weight : 175.62 g/mol
  • Key Differences : Substitution of methoxy with fluorine at position 4. Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, contrasting with the methoxy group’s electron-donating effects. This alters reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Synthesis : Prepared via hydrochlorination of 4-fluoro-3,5-dimethylaniline in aqueous HCl .

2-Methoxy-4,5-methylenedioxyphenethylamine Hydrochloride (2C-2)

  • Molecular Formula: C₁₁H₁₄ClNO₃
  • Molecular Weight : 259.69 g/mol
  • Key Differences: A phenethylamine derivative with methylenedioxy and methoxy substituents.

Physicochemical and Reactivity Comparison

Property 2-Methoxy-4,5-dimethylaniline HCl 2,5-Dimethylaniline HCl 4-Fluoro-3,5-dimethylaniline HCl
Molecular Weight (g/mol) 187.67 157.63 175.62
Substituent Effects Electron-donating (OCH₃, CH₃) Electron-neutral (CH₃) Electron-withdrawing (F)
Reactivity in EAS Activated ring (para/ortho-directing) Mild activation Deactivated ring (meta-directing)
Typical Applications Pharmaceutical intermediates Dyes, pesticides Fluorinated drug precursors

Biological Activity

2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃ClN₂O. Its structure features a methoxy group and two methyl groups attached to an aniline ring, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that various derivatives of methoxy-substituted anilines exhibit antimicrobial activity. For instance, compounds similar to 2-Methoxy-4,5-dimethylaniline have shown effectiveness against a range of bacterial strains.

Compound MIC (μg/mL) Target Organism
2-Methoxy-4,5-dimethylaniline4 - 8Multi-drug resistant Staphylococcus aureus
Related compounds0.5 - 1.0Mycobacterium tuberculosis strains

These findings suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that 2-Methoxy-4,5-dimethylaniline exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC₅₀ (μM) Effect
MDA-MB-231 (Breast)0.126Strong inhibitory effect on proliferation
MCF-7 (Breast)17.02Moderate growth inhibition

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as a therapeutic agent .

The biological activity of 2-Methoxy-4,5-dimethylaniline is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that methoxy-substituted anilines possess antioxidant capabilities that can protect against oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various methoxy-substituted anilines, including 2-Methoxy-4,5-dimethylaniline. The results showed promising activity against resistant strains of bacteria, with MIC values indicating effective concentrations for clinical applications .

Study on Anticancer Effects

In another study focusing on breast cancer cell lines, treatment with 2-Methoxy-4,5-dimethylaniline resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through caspase activity assays .

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-4,5-dimethylaniline hydrochloride, and how are intermediates purified?

The synthesis typically involves alkylation and nucleophilic substitution reactions. For example, alkylation introduces methyl groups to the aromatic ring, followed by methoxy group attachment via nucleophilic substitution. Key intermediates, such as 4,5-dimethylaniline derivatives, are purified using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. What characterization techniques are essential for verifying the structure of this compound?

Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • Mass spectrometry (MS) for molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental analysis to validate C, H, N, and Cl content.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent degradation .

Q. How is the compound purified post-synthesis, and what solvents are optimal?

  • Recrystallization: Ethanol/water (1:1 v/v) yields high-purity crystals.
  • Column chromatography: Use silica gel with a gradient of ethyl acetate (5–20%) in hexane.
  • Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., methanol, DMSO) but insoluble in non-polar solvents like hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data caused by substituent positioning?

Conflicting reactivity (e.g., unexpected regioselectivity) may arise from steric effects of methyl/methoxy groups. Strategies include:

  • Computational modeling: DFT calculations (e.g., Gaussian, ORCA) to map electron density and steric hindrance.
  • Comparative studies: Synthesize analogs (e.g., 2-Methoxy-4,6-dimethylaniline) and compare reaction outcomes. Evidence from similar compounds shows that para-substituents enhance electrophilic substitution rates, while ortho-substituents hinder reactivity .

Q. What methodologies optimize reaction yields in large-scale syntheses?

  • Catalyst screening: Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts alkylation.
  • Temperature control: Maintain 50–60°C during methoxy group introduction to minimize side reactions.
  • In situ monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation. A study on related aryl amines achieved 97% yield by optimizing HCl concentration and reaction time .

Q. How do structural modifications influence biological activity, and what assays are relevant?

  • Methoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration.
  • Methyl groups at positions 4 and 5 may sterically block metabolic degradation.
  • Assays: Test cytotoxicity (MTT assay), receptor binding (radioligand assays), and metabolic stability (microsomal incubation). Comparative data from N-ethyl-3,5-dimethylaniline derivatives suggest substituent positioning impacts IC₅₀ values in enzyme inhibition studies .

Q. How can analytical methods be developed to quantify trace impurities in the compound?

  • HPLC-DAD/MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (flow rate: 0.8 mL/min). Detect impurities at 254 nm.
  • Limit of detection (LOD): Achieve <0.1% impurity detection via calibration with synthesized standards.
  • Forced degradation studies: Expose the compound to heat (80°C), light (UV), and acidic/basic conditions to identify degradation products .

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